![molecular formula C5H4Cl2N2 B570090 5-Chloro-2-(chloromethyl)pyrimidine CAS No. 944902-28-7](/img/structure/B570090.png)
5-Chloro-2-(chloromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(chloromethyl)pyrimidine is a chemical compound with the molecular formula C5H5Cl3N2 . It exists as a solid and is typically found in a pale yellow crystalline form or as a pale yellow liquid . This compound is of interest due to its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(chloromethyl)pyrimidine consists of a pyrimidine ring with chlorine atoms attached at positions 5 and 2. The chloromethyl group is also linked to the pyrimidine ring. The compound’s linear formula is C5H5Cl3N2 .
Physical And Chemical Properties Analysis
- Melting Point : The melting point of 5-Chloro-2-(chloromethyl)pyrimidine is approximately 29-31°C .
- Stability : The compound should be stored in an inert atmosphere at temperatures between 2°C and 8°C .
Scientific Research Applications
Synthesis of Various Pharmaceutical Compounds
“5-Chloro-2-(chloromethyl)pyrimidine” is used for the synthesis of various pharmaceutical compounds . It serves as a key intermediate in the production of a wide range of drugs.
Anti-Inflammatory Applications
Pyrimidines, including “5-Chloro-2-(chloromethyl)pyrimidine”, have been found to exhibit anti-inflammatory effects . The presence of a chlorine atom on position-2 is necessary for a good effect. The existence of carboxamide moiety at position-5 of these pyrimidines is crucial for the anti-inflammatory effect .
Synthesis of Neonicotinoid Compounds
“5-Chloro-2-(chloromethyl)pyrimidine” can also be used for the synthesis of new neonicotinoid compounds . Neonicotinoids are a class of insecticides that are chemically similar to nicotine and act on the nervous system of insects.
Synthesis of Fluazifop
“5-Chloro-2-(chloromethyl)pyrimidine” can be used as a key intermediate for the synthesis of fluazifop , a selective herbicide used for post-emergence control of annual and perennial grass weeds in potatoes, soybeans, sugar beets, peanuts vegetables, cotton, and flax.
Research Chemical
“5-Chloro-2-(chloromethyl)pyrimidine” is provided to early discovery researchers as part of a collection of unique chemicals . It’s used in various research and development applications.
Synthesis of Heterocyclic Compounds
“5-Chloro-2-(chloromethyl)pyrimidine” can be used in the synthesis of heterocyclic compounds . These compounds are widely used in the pharmaceutical industry due to their diverse biological activities.
Safety and Hazards
Mechanism of Action
Target of Action
5-Chloro-2-(chloromethyl)pyrimidine is a useful research chemical . It is primarily used as a reagent in the synthesis of fused benzoxazepinones . These compounds are known to act as ion channel modulators . .
Mode of Action
The exact mode of action of 5-Chloro-2-(chloromethyl)pyrimidine is not clearly defined in the available literature. As a reagent, it likely interacts with other compounds to form new chemical structures. In the case of benzoxazepinones, it may contribute to the formation of the pyrimidine ring structure, which is crucial for their activity as ion channel modulators .
Biochemical Pathways
Benzoxazepinones are known to modulate ion channels, which play critical roles in numerous physiological processes, including nerve impulse transmission and muscle contraction .
Result of Action
The molecular and cellular effects of 5-Chloro-2-(chloromethyl)pyrimidine’s action are not explicitly described in the available literature. As a reagent in the synthesis of benzoxazepinones, its primary role is likely in the formation of these compounds. The resulting benzoxazepinones, as ion channel modulators, can have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
5-chloro-2-(chloromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCRLUJTUHEVAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680965 |
Source
|
Record name | 5-Chloro-2-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(chloromethyl)pyrimidine | |
CAS RN |
944902-28-7 |
Source
|
Record name | 5-Chloro-2-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.